Indan

Description

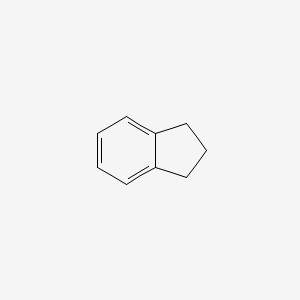

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052132 | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Indan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-11-7, 56573-11-6 | |

| Record name | Indane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane (alkane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Indan Scaffold: A Privileged Core for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability make it an ideal starting point for the design and development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in neurodegenerative diseases, oncology, and inflammatory conditions.

I. Synthetic Strategies for this compound Derivatives

The versatility of the this compound scaffold stems from the numerous synthetic routes available for its derivatization. The core indanone structure can be readily synthesized through several classical methods, with the Friedel-Crafts reaction being a cornerstone of many synthetic pathways.

Synthesis of the Indanone Core

A common and efficient method for the preparation of 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction is typically mediated by strong acids such as polyphosphoric acid (PPA) or sulfuric acid.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-phenylpropionic acid (1 equivalent).

-

Acid Addition: Add polyphosphoric acid (10 equivalents by weight) to the flask.

-

Heating: Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-indanone.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of Bioactive this compound Derivatives: The Case of Donepezil

Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone-piperidine hybrid structure. Its synthesis highlights the utility of the this compound scaffold in constructing complex bioactive molecules. A key step is the Knoevenagel condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.

Experimental Protocol: Synthesis of a Donepezil Precursor

-

Reactant Preparation: In a suitable solvent such as ethanol, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) and 1-benzyl-4-formylpiperidine (1 equivalent).

-

Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the resulting benzylidene-indanone intermediate by recrystallization or column chromatography.

-

Reduction: The double bond of the intermediate is then reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final donepezil structure.

II. Therapeutic Applications and Biological Activity

The this compound scaffold has demonstrated a broad spectrum of biological activities, leading to its exploration in various therapeutic areas.

Neurodegenerative Diseases

The this compound scaffold is a cornerstone in the development of agents for neurodegenerative disorders, particularly Alzheimer's disease. The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| Donepezil | N-benzylpiperidine linked to 5,6-dimethoxyindanone | AChE | 0.0067 | [1] |

| Compound 6a | Piperidine linked to indanone via a two-carbon spacer | AChE | 0.0018 | [2] |

Beyond AChE inhibition, this compound derivatives have shown potential in modulating monoamine oxidase (MAO) activity, which is implicated in the pathophysiology of Parkinson's disease.[1]

Oncology

In the field of oncology, this compound-based compounds have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast) | Tubulin Polymerization | 0.01 - 0.88 | [3] |

| Indanone-gallic acid hybrid 9j | Multiple | Tubulin Polymerization | 0.62 - 2.04 | [3] |

| Indolylquinone derivative 93a | MCF-7 (Breast) | Apoptosis Induction | 2.29 (µg/mL) | [4] |

| Indolylquinone derivative 93b | MDA-MB-231 (Breast) | Apoptosis Induction | 3.99 (µg/mL) | [4] |

Anti-inflammatory, Antiviral, and Antimalarial Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including the development of anti-inflammatory, antiviral, and antimalarial agents.

Table 3: Diverse Biological Activities of this compound Derivatives

| Activity | Compound Type | Target/Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Anti-inflammatory | 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | [5] |

| Antiviral (TMV) | Chalcone derivative N2 | Tobacco Mosaic Virus | 70.7 (µg/mL) | [6] |

| Antiviral (TMV) | Chalcone derivative N7 | Tobacco Mosaic Virus | 89.9 (µg/mL) | [6] |

| Antimalarial | Indole-sulfonamide derivative 30 | P. falciparum | 7.37 | [7] |

III. Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is employed. The following protocols outline the methodologies for key biological evaluations.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a 96-well plate with a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50%.

-

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques (localized areas of cell death) is visualized and counted.

-

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the this compound derivative.

-

Infect the cell monolayers with a known amount of virus in the presence of the test compound dilutions.

-

After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread.

-

Incubate the plates for several days to allow plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction and determine the EC₅₀ value.

-

IV. Signaling Pathways and Mechanistic Insights

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and optimization.

Drug Discovery Workflow for this compound-Based Compounds

The development of novel drugs from the this compound scaffold typically follows a structured workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity of substituted this compound-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Indan and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize indan and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The focus is on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this important class of bicyclic aromatic hydrocarbons.

Spectroscopic Data of Key this compound Compounds

The following tables summarize the characteristic spectroscopic data for this compound, 1-indanone, 2-indanone, and 1-aminothis compound, facilitating the comparison and identification of these structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H-NMR Spectroscopic Data (CDCl₃)

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| This compound | H-1, H-3 (CH₂) | 2.93 | t | 7.5 |

| H-2 (CH₂) | 2.10 | quintet | 7.5 | |

| H-4, H-5, H-6, H-7 (Ar-H) | 7.15-7.25 | m | ||

| 1-Indanone | H-2 (CH₂) | 2.67 | t | 6.0 |

| H-3 (CH₂) | 3.10 | t | 6.0 | |

| H-4, H-5, H-6 (Ar-H) | 7.27-7.60 | m | ||

| H-7 (Ar-H) | 7.78 | d | 7.7 | |

| 2-Indanone [1] | H-1, H-3 (CH₂) | 3.55 | s | |

| H-4, H-5, H-6, H-7 (Ar-H) | 7.20-7.30 | m | ||

| 1-Aminothis compound [2] | H-1 (CH) | 4.25 | t | 7.0 |

| H-2 (CH₂) | 1.85 (Hax), 2.45 (Heq) | m | ||

| H-3 (CH₂) | 2.80 (Hax), 3.05 (Heq) | m | ||

| H-4, H-5, H-6, H-7 (Ar-H) | 7.10-7.40 | m | ||

| NH₂ | 1.60 | s (br) |

Table 2: ¹³C-NMR Spectroscopic Data (CDCl₃)

| Compound | Carbon | Chemical Shift (δ) ppm |

| This compound | C-1, C-3 | 32.5 |

| C-2 | 25.4 | |

| C-4, C-7 | 124.7 | |

| C-5, C-6 | 126.5 | |

| C-3a, C-7a | 144.5 | |

| 1-Indanone | C-2 | 36.4 |

| C-3 | 25.8 | |

| C-4 | 123.8 | |

| C-5 | 127.2 | |

| C-6 | 134.8 | |

| C-7 | 126.7 | |

| C-3a | 153.1 | |

| C-7a | 138.9 | |

| C=O | 207.1 | |

| 2-Indanone [3] | C-1, C-3 | 45.0 |

| C-4, C-7 | 127.0 | |

| C-5, C-6 | 124.8 | |

| C-3a, C-7a | 138.0 | |

| C=O | 217.0 | |

| 1-Aminothis compound [4] | C-1 | 58.0 |

| C-2 | 30.5 | |

| C-3 | 40.0 | |

| C-4, C-7 | 124.5, 124.8 | |

| C-5, C-6 | 126.8, 127.5 | |

| C-3a, C-7a | 143.0, 146.5 |

Infrared (IR) Spectroscopy Data

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=O Stretch | C=C (Aromatic) | N-H Stretch |

| This compound | ~3050 | ~2950, 2850 | - | ~1600, 1480 | - |

| 1-Indanone [5] | ~3070 | ~2960, 2870 | ~1700 (strong) | ~1605, 1470 | - |

| 2-Indanone [6] | ~3060 | ~2920, 2850 | ~1740 (strong) | ~1600, 1480 | - |

| 1-Aminothis compound [7][8] | ~3060 | ~2940, 2850 | - | ~1600, 1480 | ~3360, 3290 (two bands for primary amine) |

Mass Spectrometry Data

Table 4: Major Fragments in Electron Ionization Mass Spectrometry (EI-MS)

| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |

| This compound | 118 | 117 | 91 (loss of C₂H₃), 117 (loss of H) |

| 1-Indanone [5] | 132 | 104 | 104 (loss of CO), 76 (loss of C₂H₄ from 104) |

| 2-Indanone [9][10] | 132 | 104 | 104 (loss of CO), 78 |

| 1-Aminothis compound [11] | 133 | 116 | 116 (loss of NH₃), 115 (loss of H from 116), 91 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample properties.

¹H and ¹³C-NMR Spectroscopy

This protocol outlines the steps for acquiring one-dimensional ¹H and ¹³C-NMR spectra of an this compound compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid this compound derivative or use 1-2 drops if it is a liquid.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12]

- Transfer the solution to a standard 5 mm NMR tube.

- If not using a modern instrument that can calculate the reference, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[12]

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

- Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

- For ¹H-NMR, set the appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and number of scans (usually 8 to 16 scans are sufficient for a moderately concentrated sample).

- For ¹³C-NMR, a wider spectral width is needed (e.g., 0 to 220 ppm).[13] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a relaxation delay are typically required to obtain a good signal-to-noise ratio.[14]

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

- Integrate the signals in the ¹H-NMR spectrum to determine the relative ratios of protons.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid this compound compound using the Attenuated Total Reflectance (ATR) and thin solid film methods.

1. Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry.

- Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

- Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

2. Thin Solid Film Method:

- Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

- Place the salt plate into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum if one has not been recently recorded.

- Acquire the sample spectrum over the 4000-400 cm⁻¹ range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of a volatile or semi-volatile this compound derivative using GC-MS with electron ionization (EI).

1. Sample Preparation:

- Prepare a dilute solution of the this compound compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.

- Filter the solution if any particulate matter is present.

- Transfer the solution to a 2 mL autosampler vial and cap it.

2. Instrument Setup and Analysis:

- Set the GC oven temperature program. A typical program might start at 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C, and hold for several minutes.

- Set the injector temperature (e.g., 250°C) and select the appropriate injection mode (e.g., split or splitless). For dilute samples, splitless injection is often preferred.

- Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

- Set the MS transfer line temperature to be similar to or slightly higher than the final oven temperature to prevent condensation.

- Set the ion source temperature (e.g., 230°C).

- Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-550) in Electron Ionization (EI) mode, typically at 70 eV.

3. Data Analysis:

- Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.

- Extract the mass spectrum corresponding to the chromatographic peak.

- Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation of energetically unstable molecular ions provides valuable structural information.[16][17]

- Compare the obtained mass spectrum with a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification confirmation.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown this compound compound, from sample preparation to final structure elucidation.

References

- 1. 2-Indanone(615-13-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Aminothis compound(34698-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 6. 2-Indanone(615-13-4) IR Spectrum [chemicalbook.com]

- 7. 1-Aminothis compound [webbook.nist.gov]

- 8. 1-Aminothis compound [webbook.nist.gov]

- 9. 2-Indanone(615-13-4) MS spectrum [chemicalbook.com]

- 10. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]

- 11. 1-Aminothis compound [webbook.nist.gov]

- 12. nmr.tamu.edu [nmr.tamu.edu]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

The Indan Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Indan-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability have allowed for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities of this compound-based compounds, with a focus on their neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the quantitative analysis of their bioactivities, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects.

Neuroprotective Activities of this compound-Based Compounds

The most prominent example of a neuroprotective this compound-based drug is Donepezil , a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][2] Donepezil's primary mechanism of action involves the reversible inhibition of AChE, leading to an increase in acetylcholine levels in the brain and enhanced cholinergic neurotransmission.[1][2]

Beyond AChE inhibition, some indandione derivatives have shown multifunctional properties for Alzheimer's therapy, including the inhibition of β-amyloid (Aβ) aggregation, antioxidant effects, and neuroprotection against H₂O₂ and Aβ-induced toxicity in neuronal cell lines.[3]

Quantitative Data for Neuroprotective Activity

| Compound/Derivative | Target | Bioactivity (IC₅₀) | Cell Line/Assay | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Varies (nM range) | Ellman's method | [2] |

| Indandione Derivative 34 | Acetylcholinesterase (AChE) | 0.048 µM | Ellman's method | [3] |

| Indandione Derivative 38 | Acetylcholinesterase (AChE) | 0.036 µM | Ellman's method | [3] |

| Indandione Derivative 34 | Aβ Aggregation | 9.2 µM | Thioflavin T assay | [3] |

| Indandione Derivative 38 | Aβ Aggregation | 10.11 µM | Thioflavin T assay | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[2]

Principle: The assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

ATCI solution (14 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel) prepared in phosphate buffer.

-

Test compound solutions at various concentrations.

-

-

Assay in a 96-well plate:

-

Add 20 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the AChE solution and incubate for 15 minutes at 37°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indan Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer this compound Derivatives

This compound-based compounds have demonstrated significant potential as anticancer agents, with derivatives exhibiting cytotoxic and antiproliferative activities against various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.

Quantitative Data for Anticancer this compound Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Indanone Spiroisoxazolines | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl) phenyl) spiroisoxazoline | MCF-7 (Breast) | 0.03 ± 0.01 µM | [1] |

| 2-Benzyl Indanones | 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1 | Human cancer cell lines | Potent activity | [2] |

| Indanone-based HDAC6 Inhibitors | Compound 21 | Various | 0.36-3.27 µM | [3] |

| Aryl Pyrazole-Indanone Hybrids | Compound 6d | MCF-7 (Breast) | 42.6 µM | [3] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several anticancer this compound derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers[1][4].

References

Novel Indan Analogs: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indan scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of small molecules with diverse pharmacological activities. This technical guide explores the therapeutic potential of novel this compound analogs, focusing on their applications as anti-inflammatory, anticancer, and neuroprotective agents. We present a comprehensive overview of their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this promising area.

Therapeutic Applications and Quantitative Data

Anti-inflammatory Activity

A significant area of investigation for this compound analogs is in the treatment of inflammatory diseases. The 2-benzylidene-1-indanone scaffold has been a particularly fruitful starting point for the development of potent anti-inflammatory agents. These compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

One study synthesized a series of 39 novel 2-benzylidene-indanone derivatives and evaluated their anti-inflammatory activity.[1] Most of the compounds effectively inhibited the LPS-induced expression of IL-6 and TNF-α.[1] Another novel arylidene indanone small molecule, IPX-18, has also demonstrated potent anti-inflammatory activity by inhibiting the release of multiple cytokines.[2][3]

Table 1: Anti-inflammatory Activity of Selected 2-Benzylidene-1-indanone Analogs

| Compound | % Inhibition of IL-6 (at 10 µM) | % Inhibition of TNF-α (at 10 µM) | Reference |

| 4a | 61.61 | 48.6 | [1] |

| 4d | 69.28 | 83.73 | [1] |

| 8f | 85.21 | 92.54 | [1] |

| 8s | 18.60 | 24.78 | [1] |

Table 2: IC50 Values of IPX-18 Against Pro-inflammatory Cytokines

| Cytokine | Cell Type | IC50 (nM) | Reference |

| TNF-α | Human Whole Blood (HWB) | 298.8 | [2][3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 | [2][3] | |

| IFN-γ | Human Whole Blood (HWB) | 217.6 | [2][3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 | [2][3] | |

| IL-2 | Human Whole Blood (HWB) | 416.0 | [2][3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 122.9 | [2][3] | |

| IL-8 | Human Whole Blood (HWB) | 336.6 | [2][3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 105.2 | [2][3] |

Anticancer Activity

The anticancer potential of this compound analogs has been explored through various mechanisms, with a notable focus on the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, and several indanone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

One study reported the synthesis of 2-benzylidene and 2-benzyl-1-indanones that demonstrated strong inhibition of tubulin polymerization with IC50 values in the micromolar range.[4]

Table 3: Tubulin Polymerization Inhibitory Activity of Indanone Analogs

| Compound | IC50 (µM) | Reference |

| 126a | 1.52 | [4] |

| 126b | 0.88 | [4] |

| 126f | 0.62 | [4] |

| 126k | 2.04 | [4] |

| 127 | 1.25 | [4] |

Neuroprotective Activity

This compound-based structures have also been investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. A key therapeutic strategy in Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Donepezil, a marketed drug for Alzheimer's disease, features an indanone moiety. Recent research has focused on developing novel indanone derivatives with improved AChE inhibitory activity.

A study focused on the design and synthesis of indanone derivatives containing aminopropoxy benzyl/benzylidene moieties as cholinesterase inhibitors, with several compounds demonstrating potent activity.[5]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Analogs

| Compound | AChE IC50 (µM) | Reference |

| Donepezil | 0.025 | [5] |

| Compound 7a | 0.018 | [5] |

| Compound 7b | 0.031 | [5] |

| Compound 13a | 0.011 | [5] |

| Compound 13b | 0.022 | [5] |

Antibacterial Activity

While the exploration of this compound analogs as antibacterial agents is an emerging area, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

A series of 2-[1-(1,3-diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives were synthesized and screened for their antibacterial potency against S. aureus and E. coli. While specific MIC values were not provided in a tabular format in the initial findings, compounds 5b , 5c , and 5f were identified as potent antibacterial agents. Further research is needed to quantify the minimum inhibitory concentrations (MICs) for a broader range of this compound analogs to establish clear structure-activity relationships.

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.[1][6]

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (20% w/v)

-

Hydrochloric acid (HCl)

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the substituted 1-indanone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the 20% NaOH solution dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After completion of the reaction (monitored by TLC), pour the mixture into a beaker containing crushed ice and acidify with HCl to a pH of ~3.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-benzylidene-1-indanone derivative.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound analogs by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated murine primary macrophages.[1]

Materials:

-

Murine primary macrophages

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound analogs) dissolved in DMSO

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed murine primary macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control (no LPS) should be included.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound analogs to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Tubulin (e.g., bovine brain tubulin, >99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive control (e.g., colchicine) and negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include positive and negative controls.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

-

The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. IC50 values can be calculated from the dose-response curves.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of the this compound analogs.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound analogs) dissolved in a suitable solvent

-

Positive control (e.g., donepezil)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the AChE activity.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without inhibitor). IC50 values are determined from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (this compound analogs) dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator (37°C)

Procedure:

-

Perform a serial two-fold dilution of the test compounds in MHB across the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it in MHB.

-

Add the diluted bacterial suspension to each well containing the test compound, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Some this compound analogs exert their anticancer effects by inhibiting key components of this pathway, such as the serine/threonine kinase Akt.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogs on Akt.

Acetylcholinesterase Inhibition in Alzheimer's Disease

In the cholinergic hypothesis of Alzheimer's disease, the cognitive decline is associated with a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This compound-based inhibitors, like Donepezil, bind to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability to postsynaptic receptors.

Caption: Mechanism of acetylcholinesterase inhibition by this compound analogs in a cholinergic synapse.

Conclusion

Novel this compound analogs represent a versatile and promising class of therapeutic agents with demonstrated potential in treating a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. Further optimization of the this compound scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds the key to unlocking the full therapeutic potential of this remarkable chemical entity. The continued exploration of this compound derivatives is poised to deliver the next generation of innovative medicines.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease PMID: 37458518 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

The Indan Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework provides an ideal template for the design of small molecules that can interact with a diverse range of biological targets with high affinity and specificity. This has led to the development of this compound-based compounds with a wide array of therapeutic applications, from treating neurodegenerative diseases to combating cancer and microbial infections. This technical guide provides a comprehensive exploration of the this compound core, detailing its synthesis, biological activities, and the experimental methodologies used in its evaluation.

Quantitative Biological Activity of this compound Derivatives

The therapeutic potential of the this compound scaffold is underscored by the potent biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various this compound-based compounds across different therapeutic areas, providing a comparative overview of their efficacy.

Table 1: Anti-Alzheimer's Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [1](--INVALID-LINK--) |

| Indanone Derivative 1 | AChE | 0.012 | [1](--INVALID-LINK--) |

| Indanone Derivative 2 | Butyrylcholinesterase (BuChE) | 0.035 | [1](--INVALID-LINK--) |

Table 2: Anti-Inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Derivative A | TNF-α Inhibition | 5.2 | [2](--INVALID-LINK--) |

| Derivative B | IL-6 Inhibition | 8.7 | [2](--INVALID-LINK--) |

| Indomethacin (Control) | COX-1/COX-2 | 0.1 | [2](--INVALID-LINK--) |

Table 3: Anticancer Activity of this compound-Based Compounds

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| Indazole Derivative X | HCT116 (Colon Cancer) | 0.003 | Tubulin Polymerization | [3](--INVALID-LINK--) |

| Indazole Derivative Y | HepG2 (Liver Cancer) | 0.005 | Tubulin Polymerization | [3](--INVALID-LINK--) |

| Indanone-based EGFR inhibitor | A431 (Skin Cancer) | 0.15 | EGFR | [4](--INVALID-LINK--) |

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Indanedione Derivative 1 | Staphylococcus aureus | 12.5 | [5](--INVALID-LINK--) |

| 1,3-Indanedione Derivative 2 | Escherichia coli | 25 | [5](--INVALID-LINK--) |

| Ciprofloxacin (Control) | S. aureus / E. coli | 0.5 - 1 | [5](--INVALID-LINK--) |

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a range of established experimental protocols. This section provides detailed methodologies for some of the key experiments cited in the development of these compounds.

Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, which are known for their anti-inflammatory and other biological activities.

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the substituted 1-indanone (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

Slowly add an aqueous solution of NaOH or KOH (1.1 equivalents) to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the precipitate, wash it with cold water until the filtrate is neutral, and then dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately add 20 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation and is a common method for screening anticancer compounds.

Materials:

-

Human cancer cell line (e.g., HCT116, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

Doxorubicin (positive control)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds (this compound derivatives)

-

Ciprofloxacin or other standard antibiotic (positive control)

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of the this compound scaffold in drug discovery. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of Donepezil in Alzheimer's Disease

Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.

Experimental Workflow for Synthesis and Screening of this compound Derivatives

Caption: A typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

This compound-Based Tubulin Inhibitors in Cancer

Caption: Mechanism of action for this compound-based tubulin polymerization inhibitors in cancer therapy.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. The data and protocols presented in this guide highlight the significant progress made in the exploration of this compound as a privileged scaffold and provide a solid foundation for future research and development in this exciting area of medicinal chemistry. As our understanding of disease pathways deepens, the rational design of new this compound-based molecules holds immense promise for addressing unmet medical needs.

References

- 1. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-methanones as Novel Inflammation Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Indanone from Indan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-indanone, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes commencing from indan are presented: the direct oxidation of this compound and the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid, which can be derived from this compound. These methods are critically evaluated, with quantitative data summarized for easy comparison. Detailed, step-by-step experimental protocols are provided to ensure reproducibility in a laboratory setting. Furthermore, this document includes key characterization data and visualizations of the experimental workflow to aid researchers in the successful synthesis and purification of 1-indanone.

Introduction

1-Indanone and its derivatives are crucial structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The inherent reactivity of the keto-functionalized five-membered ring fused to a benzene ring makes it a versatile scaffold for the synthesis of compounds with diverse therapeutic applications, including antiviral, anticancer, and neuroprotective agents. The efficient and scalable synthesis of 1-indanone is therefore of significant interest to the drug development community. This document outlines two robust and well-established methods for the preparation of 1-indanone from the readily available starting material, this compound.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for 1-indanone production depends on several factors including desired yield, purity, scalability, and available reagents. Below is a summary of two prominent methods.

| Method | Key Reagents | Catalyst | Solvent(s) | Reaction Time (approx.) | Yield (%) | Purity Notes |

| Direct Oxidation of this compound | This compound, tert-butyl hydroperoxide (TBHP) | RuCl₃ (catalytic) | Dichloromethane | 4-8 hours | 90-99% | High purity achievable after column chromatography. |

| Friedel-Crafts Acylation | 3-Phenylpropionic acid, Thionyl chloride (SOCl₂) | AlCl₃ (stoichiometric) | Dichloromethane | 2-4 hours | 85-95% | Product may require recrystallization to remove impurities. |

Experimental Protocols

Protocol 1: Direct Catalytic Oxidation of this compound

This protocol describes the direct oxidation of the benzylic position of this compound to the corresponding ketone, 1-indanone, using a ruthenium catalyst and an organic hydroperoxide.

Materials:

-

This compound (C₉H₁₀)

-

Ruthenium(III) chloride (RuCl₃)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 g, 8.46 mmol) in 20 mL of dichloromethane, add ruthenium(III) chloride (0.044 g, 0.21 mmol, 2.5 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl hydroperoxide (70% in water, 3.64 mL, 25.4 mmol) dropwise to the reaction mixture over a period of 15 minutes.

-

Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of sodium sulfite to decompose the excess peroxide.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5) to afford pure 1-indanone.

Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid

This protocol involves the conversion of 3-phenylpropionic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield 1-indanone.

Materials:

-

3-Phenylpropionic acid (C₉H₁₀O₂)

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3-phenylpropionic acid (1.0 g, 6.66 mmol) in 10 mL of dichloromethane.

-

Add thionyl chloride (0.73 mL, 10.0 mmol) dropwise at room temperature.

-

Heat the mixture to reflux for 1 hour. The solution should become clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.07 g, 8.00 mmol) in 10 mL of dichloromethane and cool it to 0 °C.

-

Slowly add the solution of the acid chloride to the aluminum chloride suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice containing 5 mL of concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with 5% HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-indanone.

Characterization of 1-Indanone

The identity and purity of the synthesized 1-indanone can be confirmed by various spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 7.7 Hz, 1H), 7.58 (t, J = 7.4 Hz, 1H), 7.46 (d, J = 7.7 Hz, 1H), 7.37 (t, J = 7.4 Hz, 1H), 3.15 (t, J = 6.0 Hz, 2H), 2.71 (t, J = 6.0 Hz, 2H).[1][2]

-

¹³C NMR (CDCl₃, 100 MHz): δ 207.2, 155.3, 137.2, 134.8, 127.3, 126.8, 123.8, 36.3, 25.9.[1][3]

-

Appearance: Colorless to pale yellow solid.[4]

-

Melting Point: 38-42 °C.

Visualizations

Experimental Workflow for the Synthesis of 1-Indanone

Caption: Comparative workflow for the synthesis of 1-Indanone via direct oxidation and Friedel-Crafts acylation.

Logical Relationship of Synthesis and Characterization

Caption: Logical flow from starting material to purified and characterized 1-Indanone.

Conclusion

The synthesis of 1-indanone from this compound can be achieved through multiple efficient pathways. The direct oxidation method offers a high-yielding, one-step process, while the intramolecular Friedel-Crafts acylation provides a classic and robust alternative. The choice of method will be dictated by the specific requirements of the research or development project. The detailed protocols and characterization data provided herein serve as a comprehensive guide for chemists to produce high-purity 1-indanone for downstream applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Indan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of indan derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through robust and versatile cross-coupling reactions is of significant interest in the development of novel therapeutic agents. These notes cover four key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | This compound Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-1-indanone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Fictional Example |

| 2 | 4-Iodothis compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 92 | Fictional Example |

| 3 | 6-Indanyl triflate | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 24 | 78 | Fictional Example |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Phenylboronic Acid

Materials:

-

5-Bromo-1-indanone (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-1-indanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1-indanone.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. Intramolecular Heck reactions are particularly useful for the synthesis of cyclic and polycyclic structures.

Quantitative Data for Heck Reaction with this compound Derivatives

| Entry | This compound Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodothis compound | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 24 | 88 | Fictional Example |

| 2 | 5-Bromomethyl-5-methyl-1-indanone derivative (for intramolecular cyclization) | - | Pd(OAc)₂ (10) | dppf (20) | Ag₂CO₃ | DMF | 100 | 12 | 75 | [2] |

| 3 | o-Iodostyrene derivative (forming an this compound) | Diazabicyclic Olefin | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Ag₂CO₃ | Toluene | 110 | 12 | 70 | Fictional Example |

Experimental Protocol: Intramolecular Heck Reaction for Spirooxindole Synthesis

Materials:

-

Appropriately substituted N-allyl-2-bromo-N-mesyl-2-phenylacetamide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.2 equiv)

-

Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add the N-allyl-2-bromo-N-mesyl-2-phenylacetamide substrate, Pd(OAc)₂, dppf, and Ag₂CO₃.

-

Add anhydrous DMF under an inert atmosphere.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the spirooxindole product.[2]

Caption: General catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is invaluable for the synthesis of arylamines, which are common motifs in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives

| Entry | This compound Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromothis compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90 | 16 | 95 | Fictional Example |

| 2 | 4-Chlorothis compound | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 82 | Fictional Example |

| 3 | 5-Iodothis compound | Benzylamine | G3-XPhos (2) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 89 | Fictional Example |

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromothis compound with Morpholine

Materials:

-

5-Bromothis compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous and degassed)

Procedure:

-